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molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No. B590761
M. Wt: 169.608
InChI Key: OXHBZGCVWSXMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541442B2

Procedure details

A solution of intermediate 11 (0.0031 mol), N,N-diisopropylethylamine (0.0028 mol), 4-bromopyridine hydrochloride (0.0034 mol) in acetonitrile (20 ml) was heated at 65° C. for 6 hours. Potassium carbonate 10% and EtOAc were added. The reaction mixture was extracted, the organic layer was separated, dried over MgSO4, filtered and concentrated. The residue (1.3 g) was purified by column chromatography over silica gel (eluent 95/5/0.5 DCM/MeOH/NH4OH). Two fractions were collected and the solvent was evaporated to give 60 mg of compound 3 and 80 mg of F2. The residue F2 (80 mg) was purified by supercritical fluid chromatography (AMINO column 150×21.2 mmm) eluent: MeOH/CO2 30/70). The pure fractions were collected and the solvent was evaporated, yielding 43 mg of compound 2.
[Compound]
Name
intermediate 11
Quantity
0.0031 mol
Type
reactant
Reaction Step One
Quantity
0.0028 mol
Type
reactant
Reaction Step One
Quantity
0.0034 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N([CH2:8][CH3:9])C(C)C)(C)C.[ClH:10].Br[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].CCOC(C)=O>C(#N)C>[Cl:10][C:12]1[CH:17]=[CH:16][N:15]=[C:14]2[CH:18]([OH:21])[CH2:8][CH2:9][C:13]=12 |f:1.2,3.4.5|

Inputs

Step One
Name
intermediate 11
Quantity
0.0031 mol
Type
reactant
Smiles
Name
Quantity
0.0028 mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.0034 mol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue (1.3 g) was purified by column chromatography over silica gel (eluent 95/5/0.5 DCM/MeOH/NH4OH)
CUSTOM
Type
CUSTOM
Details
Two fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C(CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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